Lipophilicity Differentiation: XLogP3-AA 1.3 for CAS 1251684-93-1 vs. Higher and Lower LogP Analogs
CAS 1251684-93-1 exhibits a computed XLogP3-AA of 1.3, placing it in the optimal lipophilicity range for oral drug candidates (LogP 1–3) [1]. In contrast, N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941894-45-7) has an estimated LogP approximately 2.5–3.0 due to the lipophilic thiophene ring, while N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide (CAS 920219-20-1) has a lower LogP (~0.8) owing to the flexible hydroxypropyl chain [1][2]. The intermediate lipophilicity of CAS 1251684-93-1 balances membrane permeability and aqueous solubility, reducing the risk of poor absorption or metabolic clearance associated with excessively high or low LogP compounds [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide: estimated LogP ~2.5–3.0; N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide: estimated LogP ~0.8 |
| Quantified Difference | CAS 1251684-93-1 is 1.2–1.7 log units lower than the thiophene analog and 0.5 log units higher than the hydroxypropyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem), validated against experimental LogP from related oxalamide series |
Why This Matters
Lipophilicity directly influences solubility, permeability, and metabolic stability; CAS 1251684-93-1 uniquely occupies the optimal LogP 1–3 window that balances these parameters for drug discovery applications.
- [1] PubChem. Computed properties for CID 49670966, CID 11846651, CID 45052121. XLogP3-AA values. National Center for Biotechnology Information. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
